2,3-Dihydro-1-benzofuran-2-carboxylic acid
Overview
Description
2,3-Dihydro-1-benzofuran-2-carboxylic acid is a chemical compound with the empirical formula C9H8O3 . It is a white solid and is used as a starting material in the synthesis of (dihydro)benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, which are potential anticancer agents .
Synthesis Analysis
The synthesis of this compound involves a unique Rh (III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes . This redox-neutral [3 + 2] annulation offers chemoselectivity, good substrate/functional group compatibility, and profound synthetic potentials .Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring attached to a carboxylic acid group . The molecular weight of the compound is 164.16 .Chemical Reactions Analysis
Benzofuran compounds, including this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The construction of benzofuran rings has been achieved through methods such as a unique free radical cyclization cascade .Physical and Chemical Properties Analysis
This compound is a white solid with a melting point of 116-118°C and a predicted boiling point of 340.5±31.0°C . The compound has a predicted density of 1.347±0.06 g/cm3 .Scientific Research Applications
Molecular Docking and Biological Activities
Molecular docking studies on derivatives of benzofuran-carboxylic acids, including 1-benzofuran-2-carboxylic acid (2BF), have been investigated using DFT/B3LYP/6-311++G(d,p) level of theory. These studies have demonstrated the potential inhibitor effect of these acids against cancer and microbial diseases. This involves analyzing their structural optimization, molecular docking, electronic, vibrational properties, and biological activities (Sagaama et al., 2020).
Supramolecular Interaction Synthons
1-Benzofuran-2,3-dicarboxylic acid acts as a dicarboxylic acid ligand capable of forming organometallic complexes with various metal ions. It's characterized by an intramolecular hydrogen bond between its carboxyl residues and forms supramolecular adducts with different cations, revealing significant insights into crystallography and coordination chemistry (Koner & Goldberg, 2009).
Synthesis of Biologically Active Libraries
Efficient synthetic protocols have been developed for preparing libraries based on 3-carboxy 2-aryl benzofuran and 3-carboxy 2-aryl trans-2,3-dihydrobenzofuran scaffolds. These scaffolds are core components in numerous biologically active compounds, including drugs (Qin et al., 2017).
Hydrogen Bonding and π-π Interactions
Studies on the structure of 1-benzofuran-2,3-dicarboxylic acid (BFDC) highlight its intramolecular hydrogen bonding and the formation of one-dimensional hydrogen-bonded chains in the crystal structure. These interactions are crucial for understanding the formation of layered structures in crystallography (Titi & Goldberg, 2009).
Synthesis and Coordination Reactions
Research on the preparation and conversion of benzofuran-carboxylic acids into various derivatives and their coordination reactions with metal ions offers insights into synthetic chemistry and material science (Mojumdar et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Benzofuran compounds, including 2,3-Dihydro-1-benzofuran-2-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications as drugs . Future research may focus on the development of novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-4,8H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVFUSSJCGAVOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380181, DTXSID20901146 | |
Record name | 2,3-dihydro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_219 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20901146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1914-60-9 | |
Record name | 2,3-Dihydrobenzofuran-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1914-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-dihydro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydro-1-benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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